Cas no 1209073-17-5 (2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide)

2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide is a specialized organic compound featuring a chloro-substituted propanamide moiety linked to a 3-methylphenoxyethyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both the chloro and phenoxyethyl functionalities enhances its utility in nucleophilic substitution and condensation reactions. Its well-defined molecular architecture ensures consistent performance in the development of active ingredients or fine chemicals. The compound is typically characterized by high purity and stability under controlled conditions, facilitating precise application in research and industrial processes. Proper handling and storage are recommended to maintain its integrity.
2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide structure
1209073-17-5 structure
Product Name:2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide
CAS No:1209073-17-5
MF:C12H16ClNO2
MW:241.713942527771
CID:5735029
PubChem ID:45791357
Update Time:2025-06-12

2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 1209073-17-5
    • Z248487204
    • AKOS009128957
    • EN300-28044
    • 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide
    • Propanamide, 2-chloro-N-[2-(3-methylphenoxy)ethyl]-
    • 2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide
    • Inchi: 1S/C12H16ClNO2/c1-9-4-3-5-11(8-9)16-7-6-14-12(15)10(2)13/h3-5,8,10H,6-7H2,1-2H3,(H,14,15)
    • InChI Key: OGFFRLJBTDEZCG-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NCCOC1C=CC=C(C)C=1)=O

Computed Properties

  • Exact Mass: 241.0869564g/mol
  • Monoisotopic Mass: 241.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 57-59 °C
  • Boiling Point: 422.2±35.0 °C at 760 mmHg
  • Flash Point: 209.2±25.9 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C
  • pka: 13.76±0.46(Predicted)

2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide Security Information

2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide Pricemore >>

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Additional information on 2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide

2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide (CAS No. 1209073-17-5): A Comprehensive Overview

2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide (CAS No. 1209073-17-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This compound, characterized by its unique chemical structure, exhibits a range of biological activities that make it a promising candidate for further research and development.

The molecular formula of 2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide is C14H18ClNO2, and its molecular weight is approximately 265.75 g/mol. The compound features a chlorinated propanamide backbone with a substituted phenoxy group, which contributes to its distinct chemical and biological properties. The presence of the chloro and methyl groups enhances the compound's lipophilicity, making it more suitable for crossing biological membranes and reaching target sites within cells.

Recent studies have explored the pharmacological properties of 2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. This makes it a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide has shown promise in neuroprotective studies. Research conducted on animal models has indicated that the compound can reduce neuronal damage and improve cognitive function in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism behind this neuroprotective effect is thought to involve the modulation of oxidative stress and the inhibition of apoptosis pathways.

The safety profile of 2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide has also been evaluated in preclinical studies. Toxicity assessments have shown that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further clinical development.

Clinical trials are currently underway to evaluate the efficacy and safety of 2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide in human subjects. Early-phase trials have shown promising results, with patients reporting improved symptoms and tolerability. However, more extensive studies are needed to fully understand the long-term effects and potential side effects of this compound.

The synthesis of 2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide involves several steps, including the formation of the chlorinated propanamide backbone and the subsequent substitution with the phenoxy group. Advanced synthetic methods, such as microwave-assisted synthesis and catalytic reactions, have been employed to optimize the yield and purity of the final product. These methods not only enhance the efficiency of the synthesis process but also ensure that the compound meets high standards of quality and consistency.

In conclusion, 2-Chloro-N-2-(3-methylphenoxy)ethylpropanamide (CAS No. 1209073-17-5) is a promising compound with a wide range of potential applications in medicinal chemistry. Its anti-inflammatory and neuroprotective properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for advancing treatments in various medical fields.

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